molecular formula C11H13F2N3O B2711001 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-43-6

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2711001
CAS RN: 1018126-43-6
M. Wt: 241.242
InChI Key: XOLOEAQXFVZZTB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as DFP-10825, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrazolopyridine compounds and has been shown to exhibit interesting pharmacological properties.

Mechanism of Action

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been shown to exert its pharmacological effects through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. It has also been shown to bind to and activate the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of cAMP and cGMP in the brain, which may have implications for the treatment of certain neuropsychiatric disorders. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting potential applications in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several advantages as a research tool, including its high potency and selectivity for its target enzymes and receptors. However, it also has some limitations, including its relatively complex synthesis and limited availability.

Future Directions

There are several potential future directions for the study of 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one. One area of research is the development of more efficient and scalable synthetic routes to produce the compound. Another area of research is the investigation of its potential therapeutic applications in various diseases, including neuropsychiatric disorders and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one and to identify potential side effects or toxicity concerns.

Synthesis Methods

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dihydro-6-methyl-4-oxo-2-(trifluoromethyl)-2H-pyran-5-carbonitrile with 2-bromo-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine, followed by a series of chemical transformations to yield the final product.

Scientific Research Applications

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

4-(difluoromethyl)-3-methyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O/c1-3-4-16-6(2)9-7(10(12)13)5-8(17)14-11(9)15-16/h5,10H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLOEAQXFVZZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

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